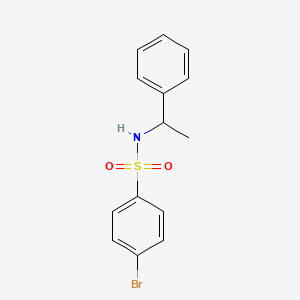

![molecular formula C8H9BrN2OS B3017909 2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole CAS No. 1855242-33-9](/img/structure/B3017909.png)

2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

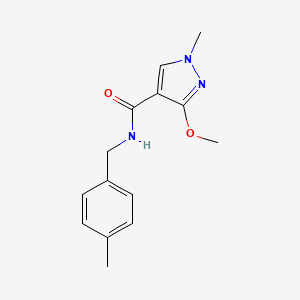

The compound "2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiadiazoles are known for their diverse biological activities and applications in material science, particularly in the design of photovoltaic materials and as precursors for the synthesis of dyes .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves the reaction of appropriate precursors such as amino-thiadiazoles with other reagents to introduce various substituents. For instance, 2-amino-5-cyclopropyl-1,3,4-thiadiazole reacts with phenacyl bromide to yield trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives . Similarly, 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones are prepared by reacting 2-bromo-5-amino-1,3,4-thiadiazole with diketene, followed by cyclocondensation and displacement reactions . These methods could potentially be adapted for the synthesis of the compound , with the appropriate oxabicycloheptanyl precursor.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using a combination of spectroscopic techniques, including high-resolution mass spectrometry, 1H-NMR, 13C-NMR, IR, and UV spectroscopy . These techniques provide detailed information about the electronic and molecular structure, which is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Thiadiazole derivatives exhibit a range of chemical reactivities depending on their substitution patterns. For example, 2-amino-5-bromo-1,3,4-thiadiazoles can act as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions to yield various thiadiazoline and thiadiazole derivatives . This suggests that the compound "this compound" could also exhibit similar reactivity, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of bromine and other substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as the ability to absorb light at specific wavelengths, are particularly important for applications in photovoltaic materials . The anticancer activity of some thiadiazole derivatives has also been evaluated, with certain bromo-substituted compounds showing selectivity toward leukemic cancer cell lines . These properties would need to be characterized for "this compound" to determine its potential applications.

Propriétés

IUPAC Name |

2-bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2OS/c9-8-11-10-7(13-8)5-3-4-1-2-6(5)12-4/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZJYDUZEUPTHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C3=NN=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

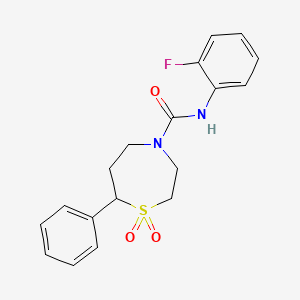

methanone](/img/structure/B3017830.png)

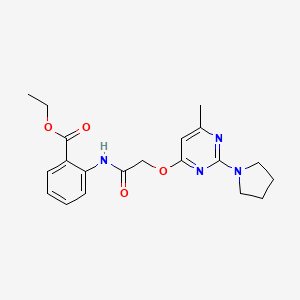

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid](/img/structure/B3017832.png)

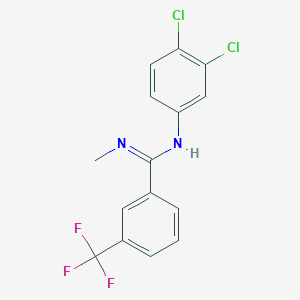

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methoxybenzoate](/img/structure/B3017836.png)

![5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3017837.png)

![2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B3017839.png)

![3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3017847.png)

![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid](/img/structure/B3017849.png)